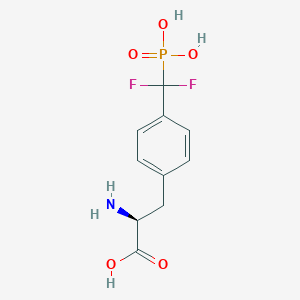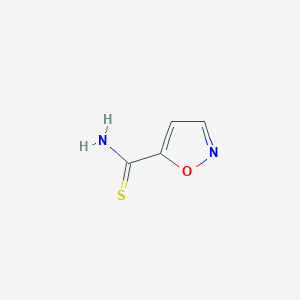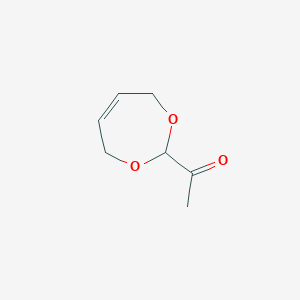
1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone, commonly known as DDE, is a chemical compound that belongs to the family of cyclic acetals. It is a colorless liquid that has a fruity odor and is used in various industrial applications. The purpose of
作用機序
The mechanism of action of DDE is not well understood. However, it is believed that DDE acts as a Lewis acid catalyst in various reactions. It has been shown to promote the formation of carbon-carbon and carbon-oxygen bonds in various reactions, such as aldol condensation, Michael addition, and epoxidation.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DDE. However, some studies have suggested that DDE may have potential anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of some bacterial strains.
実験室実験の利点と制限
One of the main advantages of using DDE in lab experiments is its high reactivity. It can promote various reactions under mild conditions, which makes it a useful reagent in organic synthesis. However, DDE is also highly toxic and can cause severe health hazards if not handled properly. Therefore, it should be used with caution, and proper safety measures should be taken when working with this compound.
将来の方向性
There are several potential future directions for research on DDE. One possible direction is to explore its potential use as a catalyst in various industrial processes. Another direction is to investigate its potential use in the synthesis of new pharmaceutical compounds. Additionally, more studies are needed to understand the mechanism of action and the potential health hazards associated with DDE.
Conclusion
In conclusion, 1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone is a versatile compound that has potential applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. While there is limited information available on its biochemical and physiological effects, it has been shown to have potential anti-inflammatory and anti-tumor properties. However, its high toxicity makes it a hazardous compound to work with, and proper safety measures should be taken when handling it. Further research is needed to explore its potential applications and to understand its mechanism of action.
合成法
DDE can be synthesized by reacting 2,4-pentanedione with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by distillation. The yield of DDE is typically around 70-80%.
科学的研究の応用
DDE has been extensively studied for its potential use as a reagent in organic synthesis. It has been used in the preparation of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. DDE has also been used as a building block for the synthesis of various natural products, such as alkaloids, terpenoids, and steroids.
特性
CAS番号 |
174836-64-7 |
|---|---|
分子式 |
C7H10O3 |
分子量 |
142.15 g/mol |
IUPAC名 |
1-(4,7-dihydro-1,3-dioxepin-2-yl)ethanone |
InChI |
InChI=1S/C7H10O3/c1-6(8)7-9-4-2-3-5-10-7/h2-3,7H,4-5H2,1H3 |
InChIキー |
GEAGFNVHAZXJEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1OCC=CCO1 |
正規SMILES |
CC(=O)C1OCC=CCO1 |
同義語 |
Ethanone, 1-(4,7-dihydro-1,3-dioxepin-2-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





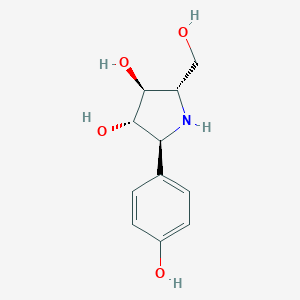




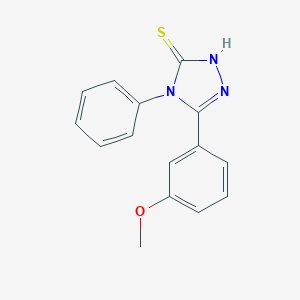

![2-[7-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]heptylcarbamoyl]benzoic acid](/img/structure/B71511.png)
![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)
